(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid
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Overview
Description
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical applications, including cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of a hydrazine derivative with a pyridine carboxylic acid under acidic conditions to form the pyrazolopyridine core . The boronic acid group can then be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The pyrazolopyridine core can undergo reduction reactions to form dihydropyrazolopyridines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydropyrazolopyridines.
Substitution: Biaryl compounds.
Scientific Research Applications
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This compound can also modulate signal transduction pathways by binding to specific receptors .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring.
3-Pyridinylboronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
Uniqueness
(1H-Pyrazolo[3,4-B]pyridin-4-YL)boronic acid is unique due to its fused pyrazolopyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other boronic acids and enhances its potential for various applications .
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-8-6-4(5)3-9-10-6/h1-3,11-12H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCZDNUZYTHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=NNC2=NC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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